Schizantherin B

Description

Schizantherin B is a naturally occurring bioactive molecule that has been the subject of extensive phytochemical and pharmacological investigation. Its unique structural features and association with plants of the Schisandra genus have made it a compound of interest for its potential therapeutic properties.

This compound is classified based on its chemical structure and the botanical sources from which it is derived.

This compound is a well-documented constituent of the fruits of Schisandra plants. It is recognized as one of the most abundant lignans (B1203133) isolated from Schisandra chinensis taylorfrancis.comnih.gov. Scientific literature also confirms the isolation of this compound from the fruits of Schisandra sphenanthera nih.govsciengine.comnih.gov. The isolation process from these plant materials typically involves extraction with solvents like ethanol, followed by chromatographic techniques to separate and purify the compound sciengine.comfrontiersin.orgsemanticscholar.org.

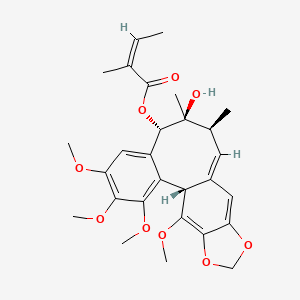

From a chemical standpoint, this compound belongs to the dibenzocyclooctadiene class of lignans. taylorfrancis.comresearchgate.net This classification is defined by its core molecular skeleton, which features a distinctive eight-membered ring system formed by the fusion of two benzyl (B1604629) rings. Lignans of this type, often referred to as 'Schisandra lignans', are characteristic secondary metabolites of the Schisandraceae family. nih.gov The specific arrangement of functional groups, such as methoxy (B1213986) and hydroxyl groups, on this dibenzocyclooctadiene framework distinguishes this compound from other related lignans. researchgate.net

The plants from which this compound is isolated, particularly Schisandra chinensis (known as Wu-Wei-Zi), have a long history of use in traditional Chinese medicine (TCM). researchgate.net In TCM, the fruit is characterized by its five distinct tastes, which are thought to correspond to its therapeutic actions on the five viscera (liver, heart, spleen, lung, and kidney). taylorfrancis.comresearchgate.net It has been traditionally used as a tonic to invigorate vital energy (qi), as well as for its astringent and sedative properties. researchgate.net This historical use has provided a foundation for modern phytopharmacological research, leading to the isolation and investigation of its active constituents, including this compound, for their potential health benefits. tandfonline.com

Preclinical studies, both in vitro and in vivo, have explored a range of biological activities associated with this compound. These investigations have revealed its potential in several areas of pharmacology. The compound is noted for its antioxidant properties, demonstrating an ability to scavenge free radicals. tandfonline.com Research also points to its anti-inflammatory, cardioprotective, and neuroprotective effects. nih.gov Furthermore, this compound has been investigated for its anticancer activities, with studies suggesting it may induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. tandfonline.com

Data Tables

Table 1: Natural Sources and Classification of this compound

| Attribute | Description |

| Primary Natural Sources | Fruits of Schisandra chinensis and Schisandra sphenanthera taylorfrancis.comnih.govnih.govsciengine.comnih.gov |

| Chemical Classification | Dibenzocyclooctadiene Lignan (B3055560) taylorfrancis.comresearchgate.net |

| Associated Plant Family | Schisandraceae nih.gov |

Table 2: Summary of Preclinical Biological Activities of this compound

| Activity | Research Findings |

| Antioxidant | Exhibits free radical scavenging capabilities. tandfonline.com |

| Anti-inflammatory | Shows potential to reduce inflammation in preclinical models. researchgate.net |

| Cardioprotective | Investigated for its protective effects on heart tissue. nih.gov |

| Neuroprotective | Studies suggest a role in protecting nerve cells. tandfonline.comnih.gov |

| Anticancer | Demonstrates induction of apoptosis and cell cycle arrest in cancer cells. tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,8S,9S,10S,11Z)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9-12,15,20,26,30H,13H2,1-8H3/b14-9-,16-10-/t15-,20-,26-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVOVYYAPHHHBE-YGIMCSHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3C(=CC(C1(C)O)C)C=C4C(=C3OC)OCO4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2[C@@H]3/C(=C\[C@@H]([C@]1(C)O)C)/C=C4C(=C3OC)OCO4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Methodological Approaches in Schizantherin B Research

Isolation and Purification Methodologies for Schizantherin B

The journey to studying this compound begins with its extraction and purification from its natural source, typically the dried fruits of Schisandra chinensis (Fructus Schisandrae). A common large-scale approach involves an initial solid-liquid extraction using a solvent such as petroleum ether. This initial extract, rich in this compound but also containing other nonpolar substances like fatty oils, undergoes further purification.

Subsequent purification steps are designed to isolate this compound from other co-extracted lignans (B1203133) and impurities. Adsorption-desorption techniques are employed to remove highly nonpolar compounds. This is often followed by various chromatographic processes to achieve a fraction highly enriched in this compound, from which the pure compound can be obtained through crystallization. researchgate.net For analytical purposes and to remove matrix effects in complex samples, Solid-Phase Extraction (SPE) is a valuable purification step. nih.gov Techniques like Oasis Hydrophilic-Lipophilic Balance (HLB) SPE have been successfully used to clean up ultrasonic extracts of preparations containing this compound. nih.gov

Table 1: Summary of Isolation and Purification Techniques for this compound

| Step | Technique | Purpose | Reference |

| Initial Extraction | Solid-Liquid Extraction (with petroleum ether) | To obtain a crude extract from plant material. | researchgate.net |

| Purification | Adsorption-Desorption | To remove nonpolar impurities like fatty oils. | researchgate.net |

| Column Chromatography | To separate this compound from other lignans. | researchgate.net | |

| Solid-Phase Extraction (SPE) | To purify extracts and eliminate matrix interference. | nih.gov | |

| Final Isolation | Crystallization | To obtain pure this compound from an enriched fraction. | researchgate.net |

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

Once isolated, a battery of analytical methods is used to confirm the identity, structure, and quantity of this compound. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analytical workflow.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the separation and quantification of this compound. Reversed-phase (RP) HPLC is the most common modality employed. In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase.

Researchers have developed various RP-HPLC methods for analyzing this compound in traditional Chinese medicine preparations and other matrices. nih.gov These methods are valued for their precision and reliability. A typical system might use a C18 Bondclone column with an isocratic mobile phase of methanol (B129727) and water, with detection performed using a UV detector set at a wavelength where lignans absorb strongly, such as 220 nm. nih.gov For more complex separations or for analyzing biological samples, ultra-high-performance liquid chromatography (UHPLC) systems are used, often with a gradient elution program where the mobile phase composition is changed over time to enhance separation efficiency. nih.gov

Table 2: Examples of HPLC Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 |

| System | RP-HPLC | UHPLC |

| Column | C18 Bondclone | Atlantis® T3-C18 (2.1 x 100 mm, 3 μm) |

| Mobile Phase | Methanol-Water (68:32, v/v) | A: Water (0.2% formic acid), B: Methanol (MeOH) |

| Elution | Isocratic | Gradient |

| Flow Rate | 1.00 mL/min | Not specified |

| Detection | UV at 220 nm | Mass Spectrometry |

| Reference | nih.gov | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Techniques

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the sensitive detection and structural confirmation of this compound. The technique's power is further enhanced in its tandem form (MS/MS), which allows for more definitive identification and quantification, especially in complex biological matrices.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used technique to generate ions, with the positive ion mode often showing a higher response for this compound. nih.govmdpi.com The mass spectrometer, such as a triple-quadrupole (QqQ) or a quadrupole-linear ion trap (QTRAP), separates the ions based on their mass-to-charge ratio (m/z). nih.govoregonstate.edu In MS/MS, a specific parent ion corresponding to this compound is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and is crucial for quantitative studies and metabolite identification. mdpi.comoregonstate.edu Ultra-performance liquid chromatography coupled with tandem mass spectrometry has been instrumental in exploring the biotransformation of this compound, identifying novel metabolites through their unique fragmentation patterns. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. The complete structural assignment of dibenzocyclooctadiene lignans is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govnih.gov

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). nih.gov The ¹³C NMR spectrum shows the number of non-equivalent carbons in the molecule. nih.gov

2D NMR techniques are essential for assembling the molecular puzzle. Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons that are two or three bonds apart, allowing for the connection of different molecular fragments. nih.govnih.gov Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. nih.gov By analyzing the collective data from these experiments, the complete and unambiguous structure of this compound can be confirmed.

Quantitative Analysis Methods for this compound in Biological Matrices and Plant Extracts

Accurate quantification of this compound in various samples, such as plant extracts and biological matrices (e.g., cells, plasma), is critical for quality control and pharmacokinetic studies. Validated analytical methods are required to ensure the reliability of these measurements.

Both HPLC with UV detection and LC-MS/MS are widely used for quantification. nih.govnih.gov LC-MS/MS methods are generally preferred for biological samples due to their superior sensitivity and selectivity. nih.gov A typical quantitative method involves establishing a calibration curve using standards of known concentration. For instance, an RP-HPLC method for this compound in a pharmaceutical preparation showed good linearity over a concentration range of 0.005–3.1 mg·L⁻¹, with a low limit of detection (LOD) of 0.002 mg·L⁻¹. nih.gov

For analysis in biological matrices, sample preparation is a critical step to remove interfering substances like proteins. A common approach is protein precipitation with a solvent like methanol. nih.gov A validated UHPLC-MS/MS method for determining this compound in colorectal cancer cells demonstrated excellent precision (relative standard deviation < 5.5%) and accuracy (relative error within 4.1%). nih.gov Such validated methods are essential for obtaining reliable data on the concentration of this compound in complex samples.

Table 3: Summary of Quantitative Analysis Methods for this compound

| Technique | Sample Matrix | Key Validation Parameters | Reference |

| RP-HPLC-UV | Huganpian tablet (TCM) | Linearity: 0.005–3.1 mg·L⁻¹; LOD: 0.002 mg·L⁻¹ | nih.gov |

| UHPLC-MS/MS | HCT116 colorectal cancer cells | Intraday Precision (RSD%): 1.56%–5.4%; Interday Precision (RSD%): 1.51%–5.28% | nih.gov |

Molecular and Cellular Mechanisms of Action of Schizantherin B in Preclinical Models

Modulation of Intracellular Signaling Pathways

Schisandrin B (Sch B) has been shown in numerous preclinical studies to exert its biological effects by targeting multiple critical intracellular signaling pathways. Its anticancer activities, for instance, are linked to the regulation of cell cycle progression, apoptosis, cell proliferation, and invasion through the modulation of pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, and others. nih.gov These interactions underscore the multi-targeted mechanism of action that makes Schisandrin B a subject of interest for therapeutic development. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, ERK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades such as JNK, ERK, and p38 MAPK, are crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation, stress response, and apoptosis. nih.gov Preclinical studies have demonstrated that Schisandrin B can significantly modulate these pathways in various disease models.

In a model of testicular inflammation induced by lipopolysaccharide (LPS), Schisandrin B was found to significantly decrease the LPS-induced phosphorylation of JNK, p38, and ERK in mouse Sertoli cells. nih.gov This suggests an anti-inflammatory role by suppressing these key MAPK signaling molecules. nih.gov Similarly, in a vascular fibrosis model using vascular smooth muscle cells, Schisandrin B was shown to suppress TGFβ1-induced phosphorylation of p38 and JNK. elsevierpure.com The compound's effect on epithelial-mesenchymal transition (EMT) in lung cancer cells is also mediated through the suppression of the p38 MAPK pathway. nih.gov Furthermore, other studies have reported that Schisandrin B induces apoptosis and cell cycle arrest through the p38 MAPK signaling pathway and can ameliorate inflammation by regulating p38 and ERK1/2. acs.orgresearchgate.net

| Model System | Key Findings | Impact on MAPK Pathway | Reference(s) |

| LPS-stimulated mouse Sertoli cells | Schisandrin B treatment significantly decreased the ratios of P-JNK/JNK, PP38/P38, and P-ERK/ERK. | Inhibition of JNK, p38, and ERK phosphorylation. | nih.gov |

| A7r5 vascular smooth muscle cells | Schisandrin B suppressed TGFβ1-induced phosphorylation of p38 and JNK. | Inhibition of p38 and JNK phosphorylation. | elsevierpure.com |

| H661 and NCI-H460 lung cancer cells | The anti-EMT effect of Schisandrin B was mediated through the suppression of the p38 MAPK pathway. | Inhibition of p38 MAPK. | nih.gov |

| Rat hindlimb ischemia-reperfusion model | Schisandrin B ameliorated inflammation and oxidative stress. | Regulation of p38 MAPK and ERK1/2. | researchgate.net |

PI3K/Akt Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is common in many diseases, including cancer and ischemic injury. Schisandrin B has been repeatedly shown to modulate this axis in various preclinical settings.

In a rat model of cerebral ischemia, Schisandrin B demonstrated a protective effect by promoting the phosphorylation of both PI3K and Akt. nih.gov The therapeutic benefit was diminished when a PI3K inhibitor was used, confirming the pathway's role. nih.gov Similarly, in a rat model of myocardial ischemia/reperfusion injury, Schisandrin B was found to protect cardiac tissue by increasing the expression of phosphorylated Akt. nih.gov In the context of bone health, Schisandrin B was shown to prevent bone loss in an ovariectomized rat model by activating PI3K/Akt signaling, leading to a marked increase in the phosphorylation of both proteins in bone tissue. archivesofmedicalscience.com In various cancer models, including osteosarcoma and glioma, Schisandrin B has been found to exert its effects by modulating the PI3K/Akt pathway to promote apoptosis and inhibit metastasis. frontiersin.org

| Model System | Key Findings | Impact on PI3K/Akt Pathway | Reference(s) |

| Rat model of cerebral ischemia (MCAO) | Schisandrin B promoted the phosphorylation of PI3K and Akt, reducing apoptosis and inflammation. | Activation | nih.gov |

| Rat model of myocardial ischemia/reperfusion | Schisandrin B administration increased the expression of phosphorylated Akt, reducing infarct size. | Activation | nih.gov |

| Ovariectomized rat model of osteoporosis | Schisandrin B treatment reversed the suppression of phosphorylated PI3K and Akt in bone tissue. | Activation | archivesofmedicalscience.com |

| Osteosarcoma cells and animal models | Schisandrin B modulated the PI3K/Akt signaling pathway to promote apoptosis and suppress lung metastasis. | Inhibition | frontiersin.org |

| Glioma cells | Schisandrin B inhibited the migration and invasion of glioma cells by suppressing the expression of p-Akt. | Inhibition | frontiersin.org |

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis, with aberrant signaling implicated in cancer and other diseases. nih.gov Research indicates that Schisandra lignans (B1203133) can target this pathway.

A key study demonstrated that Schisandrin B significantly inhibits the viability, migration, and invasion of melanoma cells both in vitro and in vivo by inhibiting the activity of the Wnt/β-catenin signaling pathway. frontiersin.orgnih.gov In a different context, Schisandrin B was found to up-regulate the expression of β-catenin in the bone of osteoporotic rats, an effect that occurred downstream of PI3K/Akt pathway activation and contributed to osteoprotective effects. archivesofmedicalscience.com Several reviews also highlight the Wnt/β-catenin pathway as a crucial target for the anticancer mechanisms of Schisandrin B. nih.govacs.orgresearchgate.net In related research, Schisandrin A, another lignan (B3055560), was shown to suppress the over-activation of Wnt signaling observed in triple-negative breast cancer cells. researchgate.net

| Compound | Model System | Key Findings | Impact on Wnt/β-catenin Pathway | Reference(s) |

| Schisandrin B | Melanoma cells (in vitro and in vivo) | Inhibited cell viability and malignant progression. | Inhibition | nih.gov |

| Schisandrin B | Ovariectomized rat model of osteoporosis | Upregulated the protein expression of β-catenin in bone tissue. | Activation (downstream of PI3K/Akt) | archivesofmedicalscience.com |

| Schisandrin A | Triple-negative breast cancer cells (MDA-MB-231, BT-549) | Suppressed the over-activation of Wnt signaling. | Inhibition | researchgate.net |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. nih.gov Schisandrin B has been shown to exert significant modulatory effects on this pathway, often leading to anti-inflammatory outcomes.

In a mouse model of liver fibrosis, Schisandrin B treatment suppressed the activation of the NF-κB pathway by decreasing the expression of phosphorylated p65 in the nucleus and the phosphorylation of its inhibitor, IκBα, in the cytoplasm. nih.gov This inhibitory effect on NF-κB was also observed in LPS-stimulated mouse Sertoli cells, where Schisandrin B significantly decreased the ratio of phosphorylated p65 to total p65. nih.gov General reviews of Schisandrin B's properties also note its ability to inhibit apoptosis in gallbladder cancer cells via suppression of NF-κB and to curb microglial-mediated inflammation by suppressing the IKK/NF-κB pathway. nih.gov Interestingly, one study in head and neck squamous cell carcinoma cells found that Schisandrin B-activated autophagy was dependent on the NF-κB pathway, suggesting a context-dependent role for this interaction. researchgate.net

| Model System | Key Findings | Impact on NF-κB Pathway | Reference(s) |

| Mouse model of liver fibrosis (CCl4-induced) | Schisandrin B treatment suppressed LPS-induced activation of NF-κB signaling. | Inhibition | nih.gov |

| LPS-stimulated mouse Sertoli cells | Schisandrin B significantly decreased the ratio of phosphorylated p65 to total p65. | Inhibition | nih.gov |

| Gallbladder cancer cells | Schisandrin B induced apoptosis, in part, through inhibition of NF-κB. | Inhibition | nih.gov |

| Head and neck squamous cell carcinoma cells | Schisandrin B-induced autophagy was dependent on the NF-κB pathway. | Activation | researchgate.net |

Nrf2-Mediated Antioxidant Response Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant enzymes. nih.gov Both Schizantherin/Schisandrin B and Schisantherin A have been shown to activate this protective pathway.

Specifically, "Schizandrin B" was found to activate the Nrf2 signaling pathway in H9c2 cardiomyocytes subjected to hypoxia/reoxygenation. researchgate.net This was evidenced by increased expression of Nrf2 and its downstream targets, HO-1 and NQO-1, along with a significant attenuation of the Nrf2 repressor, Keap1. researchgate.net In a mouse model of acute oxidative stress, Schisandrin B treatment alleviated anxiety-like behavior by reversing the abnormal expression of Nrf2 and Keap1 and increasing levels of antioxidants like superoxide (B77818) dismutase and glutathione (B108866). nih.gov Another study confirmed that Schisandrin B increases the expression of Nrf2-dependent enzymes HO-1 and NQO1. mdpi.com Additionally, Schisantherin A was shown to improve learning and memory in chronic fatigue mice by downregulating Keap1 protein expression while upregulating Nrf2 and HO-1 in the hippocampus. spandidos-publications.comnih.gov

| Compound | Model System | Key Findings | Impact on Nrf2 Pathway | Reference(s) |

| Schizandrin B | H9c2 cells (hypoxia/reoxygenation model) | Increased expression of Nrf2, HO-1, and NQO-1; attenuated Keap1 upregulation. | Activation | researchgate.net |

| Schisandrin B | Mouse model of acute oxidative stress (forced swimming) | Reversed abnormal expression of Nrf2 and Keap1; increased antioxidant levels. | Activation | nih.gov |

| Schisantherin A | Chronic fatigue mouse model | Downregulated Keap1 protein expression; upregulated Nrf2 and HO-1 protein expression in the hippocampus. | Activation | spandidos-publications.comnih.gov |

RhoA/ROCK1 Pathway

The RhoA/ROCK1 signaling pathway is involved in regulating cell shape, motility, and proliferation. Emerging evidence has implicated this pathway in cancer progression, making it a target for novel therapeutics.

A recent study established a direct link between Schisandrin B and this pathway in the context of hepatocellular carcinoma (HCC). nih.gov The research demonstrated that Schisandrin B inhibits the progression of HCC cells both in vivo and in vitro by targeting the RhoA/ROCK1 pathway. nih.gov In tumor-bearing mice, Schisandrin B treatment significantly inhibited the expression of RhoA and ROCK1. nih.gov In cell culture, Schisandrin B's ability to inhibit proliferation and migration was reversed when RhoA was overexpressed, confirming that the compound's effects are mediated through this specific pathway. nih.gov This is supported by other research noting that the RhoA/ROCK1 pathway is involved in regulating the proliferation and migration of HCC cells. frontiersin.org

| Model System | Key Findings | Impact on RhoA/ROCK1 Pathway | Reference(s) |

| Hepatocellular carcinoma (Huh-7 cells and nude mice model) | Schisandrin B inhibited tumor growth, proliferation, migration, and invasion. | Inhibition of RhoA and ROCK1 expression. | nih.gov |

Regulation of Gene Expression and Protein Modulation

Schizantherin B exerts its effects by modulating the expression of key genes and the function of their protein products. These molecular interactions are pivotal to its observed therapeutic potential in various disease models. The following subsections detail the specific regulatory actions of this compound on several important molecular targets.

Cyclin D1 Expression

Cyclin D1 is a crucial protein in the regulation of the cell cycle, and its overexpression is a hallmark of several cancers. nih.gov Research indicates that Schisandrin B, a closely related lignan also found in Schisandra chinensis, can modulate the expression of Cyclin D1. In studies involving cervical cancer cells, co-administration of Schisandrin B with the chemotherapeutic agent docetaxel (B913) led to a marked inactivation of Cyclin D1. nih.gov Furthermore, a study on colon cancer cells demonstrated that Schisandrin B treatment resulted in the downregulation of the CCND1 gene, which encodes for Cyclin D1. biorxiv.org This was associated with an arrest of the cells in the G0/G1 phase of the cell cycle. biorxiv.orgacs.org These findings suggest that a key mechanism of this compound's anti-proliferative effects is its ability to suppress Cyclin D1 expression.

Table 1: Effect of Schisandrin B on Cyclin D1 Expression and Cell Cycle

| Cell Line | Treatment | Effect on Cyclin D1 | Effect on Cell Cycle | Reference |

|---|---|---|---|---|

| Caski (Cervical Cancer) | Schisandrin B + Docetaxel | Markedly inactivated | - | nih.gov |

| HCT116 (Colon Cancer) | Schisandrin B | Downregulated CCND1 gene | G0/G1 phase arrest | biorxiv.orgacs.org |

MMP9 Expression

Matrix metalloproteinase-9 (MMP-9) is an enzyme that plays a significant role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. acs.org Preclinical studies have shown that Schisandrin B can effectively suppress the expression of MMP-9. In glioma cell lines, Schisandrin B inhibited the expression of MMP-9 in a dose-dependent manner, which was associated with a reduction in cell migration and invasion. acs.org This effect was found to be mediated through the inhibition of the PI3K/Akt-mTOR signaling pathway. acs.org Similarly, in cervical cancer cells, co-treatment with Schisandrin B and docetaxel resulted in the significant inactivation of MMP-9. nih.gov

Cdh2 Expression

N-cadherin (Cdh2) is a cell adhesion molecule that is involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. spandidos-publications.com Research has demonstrated that Schisandrin B can modulate the expression of Cdh2. In a preclinical model using large-cell lung cancer xenografts, administration of Schisandrin B led to a significant decrease in the protein expression of N-cadherin in the tumor tissues. spandidos-publications.com This reduction in N-cadherin expression was associated with an increase in E-cadherin, indicating a reversal of the EMT process. spandidos-publications.com

STAT3 Regulation

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Schisandrin B has been shown to inhibit the STAT3 signaling pathway. In a study on triple-negative breast cancer, Schisandrin B was found to exert potent antitumor activity through the inhibition of STAT3. spandidos-publications.com This suggests that the anticancer effects of this compound may, in part, be attributable to its ability to downregulate the activity of this key oncogenic transcription factor.

GLT-1 Restoration

Glutamate (B1630785) transporter-1 (GLT-1) is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system. Its dysfunction is implicated in the pathophysiology of several neurological disorders. Preclinical research has highlighted the potential of this compound to restore the function of GLT-1. In a mouse model of Alzheimer's disease, this compound was shown to ameliorate cognitive decline by restoring the levels and activity of GLT-1 in the hippocampus and cerebral cortex. This effect was associated with the regulation of GSK3β.

Cytochrome P450 2E1 Downregulation

Cytochrome P450 2E1 (CYP2E1) is an enzyme involved in the metabolism of various xenobiotics and is known to contribute to oxidative stress. While direct studies on this compound and CYP2E1 are limited, research on related compounds from Schisandra chinensis provides some insight. For instance, Schisandrin B has been shown to inhibit the activity of another cytochrome P450 enzyme, CYP3A, in a dose-dependent manner in rats. nih.gov Given that compounds from Schisandra often exhibit broad effects on P450 enzymes, it is plausible that this compound may also modulate CYP2E1 activity, although further specific research is required to confirm this.

Table 2: Summary of Molecular Targets of this compound/Schisandrin B

| Target Molecule | Effect | Preclinical Model | Reference |

|---|---|---|---|

| Cyclin D1 | Downregulation/Inactivation | Cervical and Colon Cancer Cells | nih.govbiorxiv.org |

| MMP9 | Downregulation/Inactivation | Glioma and Cervical Cancer Cells | nih.govacs.org |

| Cdh2 (N-cadherin) | Downregulation | Large-Cell Lung Cancer Xenografts | spandidos-publications.com |

| STAT3 | Inhibition | Triple-Negative Breast Cancer | spandidos-publications.com |

| GLT-1 | Restoration | Mouse Model of Alzheimer's Disease | |

| CYP3A (as an indicator for P450 enzymes) | Inhibition | Rats | nih.gov |

Glucose 6-Phosphate Dehydrogenase Expression

This compound (Sch B) has been shown to influence the activity of key antioxidant enzymes. nih.gov Among these is Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway which is crucial for producing the reductant NADPH to defend against oxidative stress. nih.govnih.govnih.gov Studies have reported that Sch B can activate G6PD activity, thereby enhancing the glutathione (GSH) antioxidant system and protecting against oxidative damage. nih.gov

In a preclinical model using zebrafish larvae, treatment with Sch B led to a significant increase in G6PD-specific activity. nih.gov Larvae exposed to 1.875 μM Sch B from 3 to 6 days post-fertilization (dpf) showed a G6pd specific activity of 0.21 ± 0.03 μM mg⁻¹ min⁻¹, compared to 0.074 ± 0.02 μM mg⁻¹ min⁻¹ in the control group. nih.gov This demonstrates a direct pharmacological effect of Sch B on the activation of this critical enzyme. nih.gov The activation of G6PD is a component of Sch B's broader antioxidative properties, which also include restoring the activity of other antioxidant enzymes like glutathione peroxidase (GSH-PX). nih.gov

Impact on Cellular Processes

Regulation of Cell Proliferation

This compound demonstrates significant inhibitory effects on cell proliferation in various preclinical cancer models. nih.govnih.gov Research on human gallbladder cancer cell lines (GBC-SD and NOZ) showed that Sch B inhibited cell viability and proliferation in a manner dependent on both dose and time. nih.gov Similarly, in glioma cell lines U251 and U87, Sch B treatment resulted in decreased cell viability. nih.gov The compound's anti-proliferative action has also been observed in cholangiocarcinoma (CCA) cells. nih.gov This inhibition of cell growth is a key aspect of its potential anti-cancer activity and is often linked to other cellular processes like apoptosis and cell cycle arrest. nih.govnih.gov

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | Cancer Type | Key Findings | Source |

|---|---|---|---|

| GBC-SD, NOZ | Gallbladder Cancer | Inhibited viability and proliferation in a dose- and time-dependent manner. | nih.gov |

| RBE, HCCC-9810 | Cholangiocarcinoma | Exhibited potent antitumor activities by inhibiting proliferation. | nih.gov |

| U251, U87 | Glioma | Decreased cell viability. | nih.gov |

| 4T1 | Breast Cancer | Did not show a significant effect on primary tumor growth when inoculated subcutaneously. | nih.gov |

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis in several types of cancer cells. nih.govnih.gov In gallbladder cancer cells, Sch B treatment was found to decrease the mitochondrial membrane potential in a dose-dependent fashion. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins such as Bax, cleaved caspase-9, and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-3 and -9 indicates that Sch B triggers apoptosis through the mitochondrial pathway, leading to the breakdown of key cellular proteins and ultimately cell death. nih.gov

Studies on glioma cells (U251 and U87) also confirmed that Sch B induces apoptosis. nih.gov Furthermore, research in head and neck squamous cell carcinoma (HNSCC) Cal27 cells showed that Sch B significantly induced apoptosis, and this effect was enhanced when autophagy was inhibited. dusunenadamdergisi.org

Table 2: Molecular Markers of Apoptosis Induced by this compound

| Cell Line | Cancer Type | Upregulated Proteins | Downregulated Proteins | Source |

|---|---|---|---|---|

| GBC-SD, NOZ | Gallbladder Cancer | Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP | Bcl-2, NF-κB | nih.gov |

| U251, U87 | Glioma | Increased cell apoptosis observed via flow cytometry. | - | nih.gov |

| Cal27 | Head and Neck Squamous Cell Carcinoma | Significantly induced apoptosis. | - | dusunenadamdergisi.org |

Inhibition of Cell Migration and Invasion

Preclinical studies have shown that this compound can attenuate cancer cell migration and invasion. nih.govnih.gov In a study using a murine breast cancer model (4T1 cells), Sch B significantly suppressed spontaneous lung and bone metastasis when cells were inoculated subcutaneously, suggesting it acts on the local invasion step. nih.gov Histopathological analysis revealed that primary tumors in the Sch B-treated group were significantly less locally invasive. nih.gov The mechanism for this effect involves the inhibition of the epithelial-mesenchymal transition (EMT), a key process for cancer metastasis. nih.gov Sch B was shown to inhibit TGF-β-induced EMT in both murine and primary human breast cancer cells. nih.gov

In glioma cell lines, Sch B treatment effectively decreased cell migration and invasion. nih.gov This effect was linked to the regulation of the HOTAIR-micoRNA-125a-mTOR pathway. nih.gov

Table 3: Effect of this compound on Cell Migration and Invasion

| Cell Line | Cancer Type | Observed Effect | Mechanism | Source |

|---|---|---|---|---|

| 4T1, Primary Human Breast Cancer Cells | Breast Cancer | Suppressed metastasis and local invasion. | Inhibition of TGF-β-induced Epithelial-Mesenchymal Transition (EMT). | nih.gov |

| U251, U87 | Glioma | Decreased cell migration and invasion. | Regulation of the HOTAIR-micoRNA-125a-mTOR pathway. | nih.gov |

Modulation of Autophagy

This compound has been found to modulate autophagy, a cellular degradation process, in different contexts. In studies on head and neck squamous cell carcinoma (HNSCC) and osteosarcoma cells, Sch B was shown to induce autophagy. dusunenadamdergisi.org In Cal27 HNSCC cells, Sch B-induced autophagy was dependent on the NF-κB pathway, which was regulated by reactive oxygen species (ROS). dusunenadamdergisi.org Interestingly, the inhibition of this induced autophagy enhanced the apoptotic effect of Sch B in these cells. dusunenadamdergisi.org

Conversely, in mouse hepatocytes and macrophages, the induction of autophagy by Sch B may contribute to its liver toxic effects. nih.gov This suggests that the role of autophagy in the cellular response to this compound can be context-dependent, either contributing to its anti-cancer effects or mediating potential toxicity. dusunenadamdergisi.orgnih.gov

Cell Cycle Arrest Induction

A key mechanism of this compound's anti-proliferative action is the induction of cell cycle arrest. nih.govnih.gov In gallbladder cancer cells (GBC-SD and NOZ), treatment with Sch B resulted in a significant arrest at the G0/G1 phase of the cell cycle. nih.gov This arrest was associated with a dose-dependent decrease in the expression of key cell cycle regulatory proteins, Cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov Cyclin D1, in complex with CDKs, plays a crucial role in the transition of cells from the G1 phase to the S phase. nih.gov

Similar effects were observed in cholangiocarcinoma cells (RBE and HCCC-9810), where Sch B also induced G0/G1 phase arrest and downregulated Cyclin D1 and CDK4. nih.gov Cell cycle arrest has also been noted in mouse hepatocytes and RAW 264.7 macrophages in a time-dependent manner following Sch B treatment. nih.gov

Table 4: Effect of this compound on Cell Cycle Progression

| Cell Line | Cancer Type / Cell Type | Phase of Arrest | Downregulated Proteins | Source |

|---|---|---|---|---|

| GBC-SD, NOZ | Gallbladder Cancer | G0/G1 | Cyclin D1, CDK4 | nih.gov |

| RBE, HCCC-9810 | Cholangiocarcinoma | G0/G1 | Cyclin D1, CDK4 | nih.gov |

| AML-12, RAW 264.7 | Mouse Hepatocytes, Macrophages | Not specified | - | nih.gov |

Specific Preclinical Investigations of Schizantherin B Bioactivities

Neuropharmacological Research

Preclinical research has highlighted the potential of Schizantherin B in the context of neurological and psychiatric disorders, with studies demonstrating neuroprotective, cognitive-enhancing, and antidepressant-like effects.

This compound has shown significant neuroprotective properties in various in vitro models of neuronal injury. In studies using PC12 cells, a cell line frequently used in neurological research, this compound demonstrated protective effects against oxidative stress, a key factor in neurodegenerative diseases. frontiersin.org Pretreatment with this compound was found to increase cell viability and the level of superoxide (B77818) dismutase, while reducing the release of lactate (B86563) dehydrogenase, malondialdehyde, and reactive oxygen species. frontiersin.org The anti-apoptotic effect of this compound in these models is linked to the activation of the phosphatidylinositol-3 kinase/Akt (PI3K/Akt) signaling pathway. frontiersin.org

Further research using PC12 cells as a model for Alzheimer's disease showed that this compound can mitigate the damage induced by amyloid β-protein 25–35 (Aβ₂₅₋₃₅). nih.gov It was observed to inhibit Aβ₂₅₋₃₅-induced harm and improve cell viability. nih.gov The underlying mechanism in this context involves the regulation of amyloid precursor protein (APP) and vacuolar protein sorting 35 (VPS35), which may hinder the processing of APP into amyloid-beta (Aβ). nih.gov

| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |

| PC12 Cells (Oxidative Stress Model) | Reduced release of LDH, MDA, and ROS; Increased cell viability and SOD levels; Inhibited apoptosis. | Activation of the PI3K/Akt signaling pathway. | frontiersin.org |

| PC12 Cells (Aβ₂₅₋₃₅-induced Injury Model) | Inhibited Aβ₂₅₋₃₅-induced damage; Improved cell viability. | Regulation of Amyloid Precursor Protein (APP) and Vacuolar Protein Sorting 35 (VPS35). | nih.gov |

In animal models of Alzheimer's disease, Schisantherin B has been shown to ameliorate cognitive deficits. nih.gov A study involving a mouse model where cognitive decline was induced by Aβ₁₋₄₂ found that administration of Schisantherin B significantly attenuated learning and memory impairments, as measured by the Y-maze and Morris water maze tests. nih.gov The neuroprotective effects leading to this cognitive enhancement were associated with the restoration of glutamate (B1630785) transporter type 1 (GLT-1) and glycogen (B147801) synthase kinase-3β (GSK3β) activities. nih.gov Furthermore, Schisantherin B treatment led to a decrease in the levels of hyperphosphorylated tau protein in the hippocampus and cerebral cortex of these mice. nih.gov

Schisantherin B has demonstrated antidepressant-like effects in behavioral models of depression. frontiersin.orgresearchgate.net In studies utilizing the forced swimming test (FST), a classic behavioral test for assessing depressive-like responses in rodents, Schisantherin B was found to act as an antidepressant. frontiersin.orgresearchgate.net The compound was also shown to improve short-term learning and memory impairments that can accompany depression, particularly in aged mice. frontiersin.org The mechanism underlying these antidepressant effects is linked to the regulation of the glial glutamate transporter-1 (GLT-1). researchgate.netacs.org Research indicates that Schisantherin B increases GLT-1 levels by promoting the PI3K/AKT/mTOR signaling pathway, suggesting it may be a promising agent for depression by restoring GLT-1 function. frontiersin.orgresearchgate.netacs.org

Investigations into the effects of Schisandrin B on adult neurogenesis have revealed its potential to stimulate the generation of new neurons. In the adult mouse brain, Schisandrin B has been shown to enhance neurogenesis in the dentate gyrus (DG) of the hippocampus, a region critical for learning and memory. nih.gov This was evidenced by a significant enhancement of cell proliferation in the DG. nih.gov The study observed a dramatic increase in Glial fibrillary acidic protein (GFAP) positive cells, which include astrocytes and some neural stem cells, in the Schisandrin B-treated group. nih.gov It also improved the survival and maturation of new neurons in the DG. nih.gov

Parallel research focusing on the subventricular zone (SVZ), another key neurogenic niche, found that Schisandrin B stimulates cell proliferation by increasing the number of GFAP-positive cells. frontiersin.org These findings suggest that Schisandrin B exerts neuroprotective functions in part by enhancing neurogenesis in the adult brain. frontiersin.org

Anticancer Research

This compound has been extensively investigated for its potential as an anticancer agent, demonstrating efficacy against a wide array of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Preclinical studies have confirmed the inhibitory effects of this compound on numerous cancer cell lines.

Lung Cancer: In human lung adenocarcinoma A549 cells, this compound inhibits proliferation in a dose-dependent manner. researchgate.netnih.govmdpi.com It induces cell cycle arrest at the G0/G1 phase by down-regulating cyclin D1, CDK4, and CDK6, while up-regulating p53 and p21. researchgate.netnih.govmdpi.com Furthermore, it triggers apoptosis by increasing the expression of Bax and cleaved caspases-3 and -9, and decreasing Bcl-2 levels. researchgate.netnih.govmdpi.com this compound also inhibits the invasion and migration of A549 cells by down-regulating HIF-1α, VEGF, MMP-2, and MMP-9. researchgate.netmdpi.commdpi.com

Colon Cancer: this compound demonstrates a concentration-dependent reduction in the proliferation of human colon cancer cell lines, including HCT116, HT29, SW480, and SW620. It triggers apoptosis and induces cell cycle arrest at the G0/G1 phase. Mechanistic studies revealed that this compound activates the unfolded protein response by interacting with and upregulating CHOP, which in turn induces apoptosis. Another identified mechanism involves the inhibition of the CXCL2/ERK/DUSP11 signaling pathway.

Liver Cancer (Hepatocellular Carcinoma): this compound significantly suppresses the proliferation and metastasis of hepatocellular carcinoma (HCC) cells, both in vitro and in vivo. One of the key mechanisms is the targeting of the RhoA/ROCK1 signaling pathway. It also has been shown to promote the apoptosis of HCC cells. More recent studies indicate it can also inhibit HCC growth by downregulating exosomal fibronectin 1 expression.

Breast Cancer: this compound shows potent anticancer activity against triple-negative breast cancer (TNBC), an aggressive subtype. In TNBC cell lines such as MDA-MB-231, BT-549, and MDA-MB-468, it inhibits growth by inducing cell cycle arrest and apoptosis. The primary mechanism involves the suppression of signal transducer and activator of transcription-3 (STAT3) phosphorylation and its nuclear translocation. It also hinders TNBC progression by inhibiting the NLRP3 inflammasome and subsequent interleukin-1β (IL-1β) production.

Cervical Cancer: In studies on Caski cervical cancer cells, this compound was found to reduce cell viability, inhibit colony formation, induce apoptosis, and limit cell invasion. It has also been shown to work synergistically with the chemotherapy drug docetaxel (B913), significantly enhancing these antitumor effects. The mechanism involves the inactivation of several tumor progression-related proteins and pathways, including AKT, NF-κB, and Notch1.

Prostate Cancer: this compound inhibits the proliferation of human prostate cancer cells (DU145 and LNCaP) and promotes apoptosis and S-phase cell cycle arrest. The apoptotic process in LNCaP cells is associated with its ability to generate oxidative stress and inhibit the androgen receptor and the phosphorylation of the PI3K/AKT and JAK2/STAT3 pathways.

Gastric Cancer: Research shows this compound inhibits the viability, migration, and invasion of human gastric cancer cells (SGC-7901). acs.org It can arrest cells in the G0/G1 phase, potentially through the downregulation of cyclin D1 mRNA expression. acs.org The compound also exerts its effects by upregulating intracellular reactive oxygen species (ROS) and regulating the MAPK, STAT3, and NF-κB pathways. Additionally, it has been shown to enhance the efficacy of the chemotherapy drug 5-fluorouracil (B62378) (5-FU).

Ovarian Cancer: The anti-ovarian cancer effects of Schisandrin B have been demonstrated in studies using SK-OV-3 cells. researchgate.net Liposomes co-delivering paclitaxel (B517696) and Schisandrin B were shown to inhibit angiogenesis, vasculogenic mimicry (VM) channel formation, and the invasion and proliferation of these cells. researchgate.net A review also highlighted that RPV-modified paclitaxel and Schisandrin B liposomes restrain the proliferation and migration of ovarian cancer cells. frontiersin.org

Gall Bladder Cancer: In human gallbladder cancer cell lines GBC-SD and NOZ, this compound inhibits cell viability and proliferation in a dose- and time-dependent manner. It induces apoptosis through the mitochondrial pathway, evidenced by an upregulation of Bax and cleaved caspases-9 and -3, and a downregulation of Bcl-2 and NF-κB. The compound also causes cell cycle arrest at the G0/G1 phase by downregulating cyclin D1 and CDK4.

| Cancer Type | Cell Line(s) | Key Findings | Reported Mechanism of Action | Reference(s) |

| Lung | A549 | Inhibited proliferation, invasion, and migration; Induced G0/G1 cell cycle arrest and apoptosis. | Down-regulation of Cyclin D1/CDK4/CDK6; Up-regulation of p53/p21; Inhibition of HIF-1α/VEGF/MMP-2/MMP-9. | researchgate.netnih.govmdpi.commdpi.com |

| Colon | HCT116, HT29, SW480, SW620 | Reduced proliferation; Triggered apoptosis and G0/G1 cell cycle arrest. | Activation of unfolded protein response via CHOP; Inhibition of CXCL2/ERK/DUSP11 pathway. | |

| Liver | Huh-7 | Suppressed proliferation and metastasis; Promoted apoptosis. | Inhibition of RhoA/ROCK1 pathway; Downregulation of exosomal fibronectin 1. | |

| Breast (TNBC) | MDA-MB-231, BT-549, MDA-MB-468 | Inhibited growth, migration, and colony formation; Induced cell cycle arrest and apoptosis. | Suppression of STAT3 phosphorylation; Inhibition of NLRP3 inflammasome and IL-1β production. | |

| Cervical | Caski | Reduced viability and invasion; Induced apoptosis; Synergized with docetaxel. | Inactivation of AKT, NF-κB, and Notch1 pathways. | |

| Prostate | DU145, LNCaP | Inhibited proliferation; Promoted apoptosis and S-phase arrest. | Generation of oxidative stress; Inhibition of androgen receptor, PI3K/AKT, and JAK2/STAT3 pathways. | |

| Gastric | SGC-7901 | Inhibited viability, migration, and invasion; Induced G0/G1 arrest; Enhanced 5-FU efficacy. | Down-regulation of Cyclin D1; Regulation of ROS-mediated MAPK/STAT3/NF-κB pathways. | acs.org |

| Ovarian | SK-OV-3 | Inhibited proliferation, invasion, angiogenesis, and VM channel formation (in a liposomal formulation with paclitaxel). | Disruption of angiogenesis and VM channels. | frontiersin.orgresearchgate.net |

| Gall Bladder | GBC-SD, NOZ | Inhibited viability and proliferation; Induced G0/G1 arrest and apoptosis. | Regulation of apoptosis-related proteins (Bax/Bcl-2, Caspases); Down-regulation of Cyclin D1/CDK4 and NF-κB. |

Mechanisms of Tumor Growth Inhibition in In Vivo Xenograft Models

This compound has demonstrated significant tumor growth inhibition in preclinical in vivo xenograft models. nih.govscientificarchives.com In a notable study using a hepatocellular carcinoma (HCC) xenograft model, where Huh-7 cells were subcutaneously inoculated into Balb/c nude mice, administration of this compound led to a marked reduction in both tumor weight and volume. scientificarchives.com

The mechanisms underlying this inhibition involve the modulation of cell proliferation and apoptosis. scientificarchives.com Immunohistochemical staining of tumor tissues from these xenograft models revealed that this compound treatment resulted in a decrease in the levels of proliferation markers Ki-67 and Proliferating Cell Nuclear Antigen (PCNA). scientificarchives.com Concurrently, an increase in cell apoptosis within the tumor was observed via TUNEL assays. scientificarchives.com

Further investigation into the molecular pathways has identified the RhoA/ROCK1 signaling pathway as a key target of this compound in HCC. scientificarchives.com In vivo experiments showed that this compound treatment inhibited the expression of both RhoA and Rho-associated protein kinase 1 (ROCK1) in the tumor tissue. scientificarchives.com This suggests that the antitumor effects of this compound are, at least in part, mediated by the suppression of this pathway, which is known to be involved in cell proliferation, migration, and invasion. scientificarchives.com Preclinical studies have also indicated its potential in inhibiting the proliferation of human cholangiocarcinoma cells in vivo. nih.gov

| Parameter | Observation | Associated Mechanism | Reference |

|---|---|---|---|

| Tumor Growth | Significant reduction in tumor weight and volume | Inhibition of cell proliferation | scientificarchives.com |

| Cell Proliferation Markers (Ki-67, PCNA) | Reduced levels in tumor tissue | Suppression of cell cycle progression | scientificarchives.com |

| Apoptosis | Increased rate of apoptotic cell death (TUNEL assay) | Induction of programmed cell death | scientificarchives.com |

| Signaling Pathway | Inhibited expression of RhoA and ROCK1 proteins | Downregulation of RhoA/ROCK1 signaling | scientificarchives.com |

Modulatory Role in Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1). nih.govjapsonline.com this compound has been identified as a potent modulator of MDR. nih.gov

Research has demonstrated that this compound is a dual inhibitor of both P-gp and MRP1. nih.gov In studies using human promyelocytic leukemia cell lines (HL60/ADR) that overexpress MRP1, this compound was shown to reverse MRP1-mediated drug resistance. It effectively restored the intracellular accumulation and retention of MRP1 substrates, such as daunorubicin (B1662515) and carboxyfluorescein diacetate (CFDA), in a time and concentration-dependent manner. nih.gov Notably, at equimolar concentrations, this compound exhibited significantly stronger potency in reversing MRP1-mediated resistance than the known MRP1 inhibitor, probenecid. nih.gov

In addition to its action on MRP1, this compound is a novel P-glycoprotein inhibitor. nih.gov Its inhibitory action on P-gp helps to restore intracellular drug concentrations in resistant cells. nih.gov This dual inhibitory capability is considered advantageous, as it may circumvent the need for combining multiple specific modulators, thereby potentially reducing drug-drug interactions and cumulative toxicities. nih.gov Furthermore, in colorectal cancer models, co-treatment with this compound led to the significant downregulation of the MDR1 gene, which encodes P-gp. researchgate.net

Synergistic Effects with Established Antineoplastic Agents in Preclinical Studies (e.g., Paclitaxel, 5-Fluorouracil)

The combination of this compound with conventional chemotherapeutic agents has been shown to produce synergistic antitumor effects, enhancing the efficacy of these established drugs. nih.gov

5-Fluorouracil (5-FU): In a xenograft mouse model of colorectal cancer, the co-administration of this compound and 5-FU demonstrated potent synergistic effects. researchgate.net The combination therapy resulted in a remarkably higher accumulation of bioactive 5-FU metabolites within the tumor tissue compared to treatment with 5-FU alone. researchgate.netresearchgate.net This enhanced accumulation is linked to this compound's ability to modulate drug metabolism and overcome multidrug resistance. researchgate.netresearchgate.net By downregulating the MDR1 gene, this compound likely inhibits the efflux of 5-FU from cancer cells, thereby increasing its intracellular concentration and therapeutic impact. researchgate.net

Paclitaxel: While the crude extract of Fructus Schizandrae and its component Schisandrin A have been reported to reverse cross-resistance to paclitaxel in certain cancer cell lines, specific preclinical studies detailing a direct synergistic effect between isolated this compound and Paclitaxel are not prominently available in the reviewed literature. mdpi.com The potential for synergy is plausible given this compound's known P-glycoprotein inhibitory effects, a key mechanism of paclitaxel resistance, but requires direct experimental validation. nih.govmdpi.com

| Antineoplastic Agent | Preclinical Model | Observed Synergistic Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | Colorectal cancer xenograft mouse model | Potent anti-tumor effects; enhanced accumulation of 5-FU metabolites in tumor tissue. | Improved drug bioavailability and metabolism; downregulation of MDR1 gene. | researchgate.netresearchgate.net |

| Paclitaxel | Not specifically studied for synergy with this compound. | Reversal of cross-resistance reported for crude Fructus Schizandrae extract and Schisandrin A. | P-glycoprotein (P-gp) inhibition (hypothesized for this compound). | mdpi.com |

Hepatoprotective Research

This compound exhibits significant hepatoprotective properties, which have been investigated across various models of liver injury. nih.govnih.gov

Attenuation of Oxidative Stress-Induced Liver Injury in In Vitro Hepatocyte Models

In vitro studies using human hepatocyte cell lines have established that this compound can protect liver cells from injury induced by oxidative stress. mdpi.com In a model using D-Galactosamine (D-GalN)-stimulated L02 human hepatocytes, this compound demonstrated a robust protective effect against cellular injury and apoptosis. mdpi.com The mechanism of this protection is linked to the modulation of the oxidative stress response. Specifically, this compound was found to regulate the expression of key apoptosis-related proteins, down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2. mdpi.com

Further evidence shows that this compound inhibits the release of reactive oxygen species (ROS) in models of acetaminophen-induced acute liver injury. mdpi.com Its antioxidant action involves sustaining crucial cellular antioxidants. In vivo studies that support these in vitro findings show that this compound treatment can sustain hepatic mitochondrial levels of reduced glutathione (B108866) (GSH) as well as levels of ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E), which are critical for protecting against oxidative damage. nih.gov

Mitigation of Drug-Induced Liver Damage in Preclinical Models (e.g., Acetaminophen-induced, Alcoholic Liver Disease)

This compound has been shown to effectively mitigate liver damage caused by xenobiotics in preclinical animal models.

Acetaminophen-induced Liver Damage: Acetaminophen (APAP) overdose is a common cause of acute liver failure. eolas-bio.co.jp In a mouse model of APAP-induced liver injury, oral administration of Schisandrin B markedly alleviated liver damage. This was evidenced by the amelioration of histopathological hepatic necrosis and a significant reduction in serum levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The protective mechanism is partly mediated by the induction of heat-shock protein 27 (HSP27) and HSP70, which play a cytoprotective role.

Alcoholic Liver Disease (ALD): this compound has also demonstrated both preventive and therapeutic effects against ethanol-induced liver injury. In mouse models of ALD, treatment with this compound effectively prevented and ameliorated conditions such as hepatic lipid deposition (steatosis), inflammasome activation, and fibrosis. nih.gov Histopathological analysis of liver tissues from ethanol-treated mice showed that this compound administration led to improved liver histology, with reduced congestion and ballooning degeneration. nih.gov It also lowered elevated serum ALT and AST levels and decreased total cholesterol and triacylglyceride levels in both the serum and the liver.

| Model | Key Findings | Biochemical/Histological Changes | Proposed Mechanisms | Reference |

|---|---|---|---|---|

| Acetaminophen-Induced Liver Injury (Mouse) | Markedly alleviated liver injury. | Reduced hepatic necrosis; decreased serum ALT and AST. | Induction of heat-shock proteins HSP27 and HSP70. | |

| Alcoholic Liver Disease (Mouse) | Prevented and ameliorated liver injuries. | Improved liver histology; resolved lipid deposition; reduced serum ALT, AST, cholesterol, and triglycerides. | Anti-inflammatory, anti-oxidative, and anti-fibrotic properties. | nih.gov |

Role in Non-Alcoholic Fatty Liver Disease Models

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by fat accumulation in the liver that can progress to more severe forms like nonalcoholic steatohepatitis (NASH). The role of this compound in NAFLD is complex and appears to be dependent on the dosing regimen.

Preclinical studies suggest that this compound exhibits a dose/time-dependent biphasic response on lipid metabolism in mice. A long-term, low-dose regimen of this compound was found to produce an antihyperlipidemic response in obese mice that were fed a high-fat diet, indicating a beneficial effect in the context of NAFLD. However, a single high dose of the compound was observed to increase serum and hepatic lipid levels.

Despite this dual nature regarding lipid metabolism, the hepatoprotective qualities of this compound, such as its ability to protect against oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, are widely reported and relevant to the pathogenesis of NAFLD. These protective actions suggest that, with an appropriate therapeutic strategy, this compound may hold potential as a therapeutic agent for managing NAFLD.

Renoprotective Research

Preclinical research has begun to explore the potential of this compound in protecting kidney cells from damage induced by certain toxins. These investigations are crucial in identifying natural compounds that could offer therapeutic benefits in kidney-related pathologies.

Cisplatin is a potent chemotherapeutic agent whose use is significantly limited by its nephrotoxic side effects. Studies have investigated this compound as a potential protective agent against this toxicity in human kidney proximal tubular epithelial cells (HK-2). In an in vitro model, co-treatment of HK-2 cells with this compound and Cisplatin resulted in a significantly higher cell survival rate compared to cells treated with Cisplatin alone. nih.gov Specifically, after a 48-hour incubation, Cisplatin treatment reduced cell viability to 76.2%, whereas co-treatment with this compound improved the survival rate to 87.7%. nih.gov

This protective effect is attributed, at least in part, to the inhibition of apoptosis. nih.gov Further investigation revealed that this compound, along with the related compound Schisandrin, could limit the dedifferentiation processes of renal cells by restraining the relocalization of β-catenin, a protein involved in gene transcription that can lead to fibrosis. nih.gov These findings highlight the potential of this compound to protect renal cells from Cisplatin-induced injury by reducing cell death and preserving cellular integrity. nih.gov

Immunosuppressive drugs, such as tacrolimus (B1663567) and cyclosporine, are essential in post-transplantation care but are known to carry a risk of nephrotoxicity, which can lead to acute or chronic kidney damage. nih.govbiorxiv.orgnih.gov A review of the available scientific literature did not yield specific preclinical studies investigating the direct effects of this compound on mitigating renal cytotoxicity induced by these immunosuppressants. Therefore, the potential renoprotective role of this compound in this specific context remains an area for future research.

Anti-inflammatory and Antioxidant Research

This compound has been the subject of multiple studies focusing on its anti-inflammatory and antioxidant properties. These investigations have elucidated its mechanisms of action at the molecular level, demonstrating its ability to modulate inflammatory pathways and enhance the body's natural defense against oxidative stress.

This compound has demonstrated significant anti-inflammatory activity by suppressing key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models. Research shows that this compound can inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduces the levels of their respective products, Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it effectively downregulates the expression and secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov One study found that at a concentration of 50 μM, this compound suppressed the levels of TNF-α by 40%, IL-1β by 84%, and IL-6 by 55% in LPS-activated macrophages. nih.gov

| Mediator | Effect of this compound | Observed Reduction (%) | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Suppressed | 38% | nih.gov |

| Prostaglandin E2 (PGE2) | Suppressed | 27% | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppressed | 40% | nih.gov |

| Interleukin-1 beta (IL-1β) | Suppressed | 84% | nih.gov |

| Interleukin-6 (IL-6) | Suppressed | 55% | nih.gov |

A key mechanism behind the protective effects of this compound is its ability to bolster the cell's own antioxidant defense systems. This is largely achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes. researchgate.netmdpi.com

Studies have shown that treatment with this compound leads to the nuclear translocation of Nrf2, thereby increasing the expression and activity of several critical antioxidant enzymes. nih.govresearchgate.net These include Superoxide Dismutase (SOD) and Glutathione (GSH), which are crucial for neutralizing harmful reactive oxygen species. nih.govnih.govnih.gov Furthermore, this compound has been found to upregulate the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1), both of which are downstream targets of Nrf2 and play a significant role in cellular protection against oxidative stress. researchgate.net

| Enzyme | Effect of this compound | Source |

|---|---|---|

| Superoxide Dismutase (SOD) | Activity/Level Increased | nih.govnih.govnih.gov |

| Glutathione (GSH) | Level Increased | nih.gov |

| Heme Oxygenase-1 (HO-1) | Expression Increased | researchgate.net |

| NAD(P)H Quinone Dehydrogenase 1 (NQO-1) | Expression Increased | researchgate.net |

Endocrine System Research

Modulation of Testosterone (B1683101) Biosynthesis Related-Genes in Models of Hypogonadism

Male hypogonadism, a condition characterized by insufficient testosterone production, can be influenced by factors such as oxidative stress. nih.govnih.gov Research into the effects of lignans (B1203133) from Schisandra chinensis, the plant from which this compound is derived, has shown potential for mitigating testosterone deficiency. nih.govnih.gov In a study utilizing TM3 Leydig cells, which are involved in testosterone production, extracts of Schisandra chinensis and its active lignan (B3055560) components demonstrated the ability to counteract the negative effects of oxidative stress on testosterone synthesis. nih.gov

Key findings from this research indicated that certain lignans can modulate the expression of genes crucial for testosterone biosynthesis. Specifically, the expression of 3β-HSD4, 17β-HSD3, and 17,20-desmolase, all enzymes involved in the testosterone production pathway, was positively influenced. nih.gov Treatment with S. chinensis extract or its isolated lignans, schisandrol A and gomisin N, led to a recovery in testosterone levels that had been suppressed by oxidative stress. nih.gov These findings suggest that lignans from Schisandra chinensis may have a therapeutic potential in addressing conditions of low testosterone by targeting the genetic machinery of testosterone synthesis. nih.govnih.gov While these studies did not isolate this compound, they point to the hormone-regulating capabilities of lignans from this plant source. nih.govconsensus.app

Table 1: Effect of S. chinensis Lignans on Testosterone Biosynthesis-Related Gene Expression

| Compound/Extract | 3β-HSD4 Expression | 17β-HSD3 Expression | 17,20-desmolase Expression |

|---|---|---|---|

| S. chinensis Extract (SCE) | Significant Increase (P < 0.01) | Significant Increase (P < 0.001) | Significant Increase (P < 0.001) |

| Schisandrol A | Significant Increase (P < 0.001) | Significant Increase (P < 0.001) | Significant Increase (P < 0.01) |

Cardioprotective Research

Protection Against Myocardial Ischemia-Reperfusion Injury in Animal Models

This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion (I/R) injury. consensus.app I/R injury is a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia, or lack of oxygen. In preclinical studies using rat models, the administration of this compound was found to reduce the size of a myocardial infarct (an area of dead heart tissue). consensus.app This protective effect is thought to be mediated through the PI3K/Akt signaling pathway. consensus.app

Further investigations have shown that pretreatment with this compound can improve cardiac function parameters in rats subjected to myocardial ischemia-reperfusion. nih.gov Specifically, improvements were noted in the ejection fraction (EF), fractional shortening (FS), and the maximum rate of decline in left ventricular pressure (-dp/dtmax). nih.gov Additionally, this compound pretreatment was associated with a significant reduction in serum markers of myocardial injury, including creatine (B1669601) kinase-MB (CK-MB), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI). nih.gov The compound also appeared to mitigate oxidative stress by increasing levels of the antioxidant enzyme glutathione peroxidase (GSH-Px) and decreasing levels of malondialdehyde (MDA), a marker of oxidative damage. nih.gov

Influence on Cardiomyocyte Apoptosis

A key mechanism through which this compound exerts its cardioprotective effects is by inhibiting cardiomyocyte apoptosis, or programmed cell death of heart muscle cells. nih.gov In studies of myocardial I/R injury in rats, this compound administration led to a decrease in the apoptotic index. consensus.app This anti-apoptotic effect is associated with the regulation of key proteins involved in the apoptotic cascade. nih.govconsensus.app

Pretreatment with this compound resulted in a decreased ratio of Bax to Bcl-2 proteins. consensus.app Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic; a lower Bax/Bcl-2 ratio is indicative of reduced apoptosis. Furthermore, the expression of cleaved caspase-3, an executive enzyme in the apoptotic pathway, was also found to be decreased following this compound treatment. nih.govconsensus.app These findings suggest that this compound helps to preserve myocardial tissue by preventing the activation of cell death pathways in cardiomyocytes during ischemia-reperfusion events. nih.govconsensus.app

Table 2: Effect of this compound on Markers of Myocardial Injury and Apoptosis

| Marker | Effect of this compound Treatment |

|---|---|

| Myocardial Infarct Size | Reduced consensus.app |

| Serum CK-MB, LDH, cTnI | Decreased nih.gov |

| Myocardial Apoptotic Index | Decreased nih.govconsensus.app |

| Bax/Bcl-2 Ratio | Decreased consensus.app |

| Cleaved Caspase-3 Expression | Decreased nih.govconsensus.app |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Schizantherin B

Elucidation of Pharmacophoric Features for Biological Activities

The biological activity of a compound is determined by its pharmacophore—the specific three-dimensional arrangement of structural features essential for molecular interaction with a biological target. For Schizantherin B and related lignans (B1203133), structure-activity relationship (SAR) studies have begun to map out these crucial features.

Key structural determinants for the biological activity of dibenzocyclooctadiene lignans like this compound include the dibenzocyclooctadiene skeleton, the methylenedioxy group, and the cyclooctadiene ring. A study comparing Schisandrin B, Schisandrin C, and a synthetic intermediate found that both the methylenedioxy group and the cyclooctadiene ring are critical for the enhancement of liver mitochondrial glutathione (B108866) status.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. mdpi.com For this compound and its parent compound, Schisandrin, researchers have explored various chemical modifications to enhance their therapeutic potential, particularly in cancer treatment. researchgate.net

One successful strategy has involved the synthesis of novel Schisandrin derivatives modified at the C-9 position of the core structure. These new compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). Several of the synthesized analogues demonstrated potent cytotoxic activities, arresting the cell cycle in the G0/G1 phase and inducing significant apoptosis. researchgate.net

Another innovative approach involved a chemical modification that resulted in a ring contraction of the dibenzo[a,c]cyclooctadiene skeleton to a cycloheptadiene skeleton. While the original Schisandrin lignans were inactive in the tested bioassays, the resulting cycloheptadiene derivatives exhibited remarkable inhibitory activity against the formation of pro-inflammatory mediators prostaglandin (B15479496) E2 (via COX-2) and leukotriene B4 (LTB4). This demonstrates how structural modification can unlock potent biological activities not present in the parent molecule.

Below is a table summarizing the biological activities of select synthesized derivatives.

Table 1: Biological Activity of Selected Schisandrin/Schizantherin B Derivatives

| Derivative | Modification Strategy | Target Cancer Cell Lines/Assay | Key Findings | Citation(s) |

|---|---|---|---|---|

| C-9 Analogues (e.g., 4e, 4f, 4g) | Modification at the C-9 position of the Schisandrin core. | HeLa, A549, MCF-7, DU-145 | Showed potent cytotoxic activities; induced G0/G1 cell cycle arrest and apoptosis. | researchgate.net |

| Cycloheptadiene Derivative 5 | Ring contraction of the cyclooctadiene skeleton. | COX-2 and LTB4 Production | Revealed dual inhibition of COX-2 (IC50 32.1 µM) and LTB4 production. | |

| Cycloheptadiene Derivative 6 | Ring contraction of the cyclooctadiene skeleton. | LTB4 Production | Potent inhibition of LTB4 production with an IC50 value of 4.2 µM. | |

| Cycloheptadiene Derivative 8 | Ring contraction and iodination. | LTB4 Production | Potent inhibition of LTB4 production with an IC50 value of 4.5 µM. |

These studies underscore the potential for creating novel and more effective therapeutic agents through the strategic chemical modification of the this compound scaffold. researchgate.net

Computational Approaches in Rational Drug Design

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Methods like molecular docking and virtual screening provide deep insights into drug-target interactions and help to efficiently screen vast chemical libraries.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. This technique has been widely applied to understand how this compound and its analogues interact with key protein targets involved in cancer and other diseases. Docking studies are often performed using software like AutoDock Vina or Glide.

Prominent targets for this compound's anticancer activity include the anti-apoptotic protein Bcl-2 and tubulin. Docking simulations have shown that lignans can bind to the critical BH3 domain of Bcl-2, preventing it from inhibiting apoptosis and thereby promoting cancer cell death. Similarly, the colchicine (B1669291) binding site on β-tubulin is a known target for compounds that disrupt microtubule polymerization, a validated anticancer strategy. Docking studies help identify the specific amino acid residues within these binding pockets that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex.

The table below summarizes findings from various molecular docking studies involving Schisandrin B and related compounds with several biological targets.

Table 2: Summary of Molecular Docking Studies for Schisandrin B and Related Compounds